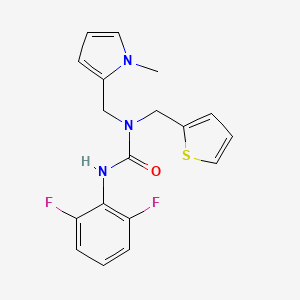
3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H17F2N3OS and its molecular weight is 361.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a member of the urea class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H15F2N3S, with a molecular weight of approximately 315.36 g/mol. The compound features a urea functional group linked to a difluorophenyl moiety and a thiophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15F2N3S |
| Molecular Weight | 315.36 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Urea derivatives are known to exhibit a range of pharmacological effects such as anti-inflammatory, anticancer, and antimicrobial activities.
- Anticancer Activity : Research has indicated that urea derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds similar to the one have demonstrated the ability to inhibit GSK-3β activity, which is crucial for cell cycle regulation and apoptosis .
- Antimicrobial Activity : Urea-based compounds have shown promise as antimicrobial agents. Certain derivatives have been reported to exhibit significant activity against bacteria such as Staphylococcus aureus and fungi .
- Anti-inflammatory Effects : Some studies suggest that urea compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of various urea derivatives, a related compound was found to reduce the viability of U937 human leukemia cells with an IC50 value of 16.23 μM, demonstrating superior antiproliferative activity compared to standard treatments like etoposide (IC50 = 17.94 μM) .
Case Study 2: Antimicrobial Efficacy
A series of urea derivatives were tested for their antibacterial properties against Mythimna separata, showing effective insecticidal activity at concentrations as low as 25 mg/kg. The observed symptoms included discolouration and cessation of feeding, indicating potent bioactivity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Modifications on the phenyl or thiophenyl rings can significantly influence the potency and selectivity against target enzymes or receptors.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl ring | Increased GSK-3 inhibition |
| Alteration in thiophenyl group | Enhanced antimicrobial action |
| Fluorine substitution | Improved metabolic stability |
Eigenschaften
IUPAC Name |
3-(2,6-difluorophenyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3OS/c1-22-9-3-5-13(22)11-23(12-14-6-4-10-25-14)18(24)21-17-15(19)7-2-8-16(17)20/h2-10H,11-12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKTYUGBGPIMSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














